1-Azaspiro[4.4]non-3-ene
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Overview
Description
1-Azaspiro[44]non-3-ene is a heterocyclic compound characterized by a spirocyclic structure containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azaspiro[4.4]non-3-ene can be synthesized through a gold-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters. The reaction proceeds via a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5-exo-dig cyclization/1,5-acyl migration pathway for substrates containing a terminal alkyne moiety . For substrates with an internal alkyne substituent, the reaction follows a cascade 1,2- or 1,3-acyloxy migration/Nazarov cyclization/6-endo-dig cyclization/1,5-acyl migration pathway .
Industrial Production Methods: The industrial production of this compound typically involves the use of gold catalysts due to their high reactivity towards π-systems, particularly alkynes. The process is highly efficient and allows for the synthesis of a structurally diverse range of spirocyclic pyrrolidines and piperidines .
Chemical Reactions Analysis
Types of Reactions: 1-Azaspiro[4.4]non-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The nitrogen atom in the spirocyclic structure allows for substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique structural and functional properties .
Scientific Research Applications
1-Azaspiro[4.4]non-3-ene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Azaspiro[4.4]non-3-ene involves its interaction with various molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Azaspiro[4.5]decadienone: This compound has a similar spirocyclic structure but with an additional carbon atom in the ring.
1-Oxa-7-azaspiro[4.4]non-2-ene-4,6-dione: This compound contains an oxygen atom in the spirocyclic structure and has been studied for its angiogenesis inhibitory properties.
Uniqueness: 1-Azaspiro[4.4]non-3-ene is unique due to its specific spirocyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-azaspiro[4.4]non-3-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-5-8(4-1)6-3-7-9-8/h3,6,9H,1-2,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRCPAJIWOESME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C=CCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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